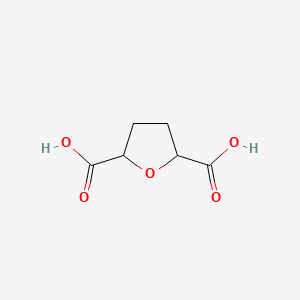

Tetrahydrofuran-2,5-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolane-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-43-8 | |

| Record name | 2,5-Anhydro-3,4-dideoxyhexaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydrofuran-2,5-dicarboxylic Acid: Properties, Synthesis, and Applications

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a bio-derived saturated heterocyclic dicarboxylic acid, is emerging as a pivotal platform chemical with significant potential in polymer science and pharmaceutical development. As a hydrogenated derivative of 2,5-Furandicarboxylic acid (FDCA), THFDCA offers enhanced flexibility and durability to polymers, positioning it as a sustainable alternative to petroleum-derived monomers like terephthalic acid and adipic acid. This guide provides a comprehensive overview of the chemical and physical properties of THFDCA, including its stereoisomeric forms. We will delve into established synthetic routes from biomass, detail its spectroscopic signature, and explore its reactivity. Furthermore, this document outlines its current and prospective applications, particularly as a monomer for advanced polyesters and polyamides and as a potential precursor in drug synthesis. Safety protocols and handling procedures are also provided for researchers and chemical professionals.

Chemical Identity and Molecular Structure

This compound, systematically named oxolane-2,5-dicarboxylic acid, is classified as a saturated heterocyclic dicarboxylic acid.[1] Its core structure consists of a five-membered tetrahydrofuran (THF) ring substituted with two carboxylic acid groups at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to three distinct stereoisomers: (2R,5S)-meso (cis), and a pair of enantiomers, (2R,5R) and (2S,5S) (trans). The cis-isomer is particularly well-documented in the literature.[1]

The molecular formula is C₆H₈O₅, corresponding to a molecular weight of 160.12 g/mol .[1][2][3] This structure imparts a unique combination of hydrophilicity, from the ether oxygen and carboxylic acids, and a flexible, non-aromatic backbone, which is key to its performance in polymer applications.[4]

Physicochemical Properties

The physical and chemical properties of THFDCA are summarized in the table below. It is important to note that values such as melting point can vary depending on the specific stereoisomer and purity of the sample. The compound is a white powder or crystalline solid under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₅ | [1][2][3] |

| Molecular Weight | 160.12 g/mol | [1][2][3] |

| CAS Number | 6338-43-8 (General) | [2][3] |

| Melting Point | 106-109 °C to 195-200 °C (Isomer dependent) | [1][4][5] |

| Boiling Point | ~425.5 °C (Predicted) | [1][4] |

| Density | ~1.535 g/cm³ (Predicted) | [1] |

| LogP | -0.2 (Calculated) | [3] |

| Appearance | White powder / crystalline solid | [5] |

| Synonyms | oxolane-2,5-dicarboxylic acid, 2,5-Anhydro-3,4-dideoxyhexaric acid | [1][2] |

Synthesis and Manufacturing

THFDCA is strategically positioned as a bio-based chemical, with primary synthesis routes originating from renewable carbohydrate sources. The key precursor is often 5-hydroxymethylfurfural (HMF), a platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[6]

Two predominant, industrially relevant pathways have been established:

-

Catalytic Hydrogenation of 2,5-Furandicarboxylic acid (FDCA): FDCA is first produced by the oxidation of HMF. Subsequently, the furan ring of FDCA is selectively hydrogenated to yield THFDCA. This process requires careful control to reduce the aromatic ring without affecting the carboxylic acid groups.[4]

-

Catalytic Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM): In this route, HMF is first hydrogenated to produce THFDM. This diol is then oxidized to form THFDCA. This method has been shown to achieve high yields (over 90%) using hydrotalcite-supported gold nanoparticle catalysts in an aqueous medium under pressure and heat.[1][7]

The choice of pathway depends on catalyst efficiency, separation costs, and the desired purity of the final product. The THFDM oxidation route is particularly noted for its high yields and use of sustainable catalytic systems.[7]

Safety, Handling, and Storage

As a dicarboxylic acid, THFDCA is considered an irritant. Standard laboratory safety practices should be strictly followed.

-

Hazard Identification (GHS):

-

H315: Causes skin irritation. [2][8] * H319: Causes serious eye irritation. [2][8] * H335: May cause respiratory irritation. [2][9][8]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [10] * Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. [10] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary. [10]* Handling: Avoid breathing dust, fumes, or vapors. [9]Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry place (10°C - 25°C) in a tightly sealed container. [2]Keep away from strong oxidizing agents.

-

First Aid:

-

Inhalation: Move to fresh air. [10] * Skin Contact: Immediately wash with plenty of water. [9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10] * Ingestion: Rinse mouth with water and seek medical advice. [10] While comprehensive ecotoxicity data is limited, the material should be disposed of in accordance with local, state, and federal regulations, typically through a licensed chemical destruction facility. [10]

-

Conclusion

This compound represents a significant advancement in the field of green chemistry. Its derivation from renewable biomass, coupled with its versatile chemical nature, makes it a highly attractive building block for a new generation of sustainable materials. The enhanced physical properties it imparts to polymers, such as flexibility and durability, open new avenues for high-performance applications. For researchers in materials science and drug development, THFDCA offers a compelling platform for innovation, bridging the gap between environmental sustainability and advanced functional materials.

References

-

PubChem. (n.d.). This compound | C6H8O5 | CID 237334. Retrieved from [Link]

-

Albonetti, S., et al. (2016). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Sugar Energy. (n.d.). 2, 5- Tetrahydrofuran dicarboxylic acid (THFDCA) Wholesale. Retrieved from [Link]

-

Hebei Maison Chemical Co., Ltd. (n.d.). Supply Best Price 2, 5- Tetrahydrofuran Dicarboxylic Acid (THFDCA) CAS No. 6338-43-8 Used for Bio based Polymer Materials. Retrieved from [Link]

-

Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalysis Science & Technology. Retrieved from [Link]

Sources

- 1. This compound | 6338-43-8 | Benchchem [benchchem.com]

- 2. This compound | 6338-43-8 | FT28127 [biosynth.com]

- 3. This compound | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sugar-energy.com [sugar-energy.com]

- 5. Supply Best Price 2, 5- Tetrahydrofuran Dicarboxylic Acid (THFDCA) CAS No. 6338-43-8 Used for Bio Based Polymer Materials - 2 5- Tetrahydrofuran Dicarboxylic Acid and Thfdca [ruidea.en.made-in-china.com]

- 6. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

The Green Horizon: A Technical Guide to the Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid from Biomass

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is an emerging bio-based platform chemical with significant potential to displace petroleum-derived monomers in the polymer industry. Its saturated furanic structure offers unique properties for the synthesis of novel polyesters, polyamides, and polyurethanes, and it serves as a key precursor to adipic acid, a major component of nylon. This technical guide provides an in-depth exploration of the primary synthetic routes to THFDCA from renewable biomass resources. We will delve into the catalytic transformations, detailed experimental protocols, and mechanistic underpinnings of two principal pathways: the hydrogenation of 2,5-furandicarboxylic acid (FDCA) and the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM). This document is intended for researchers, chemists, and professionals in the fields of green chemistry, polymer science, and drug development, offering a comprehensive resource for the sustainable production of this valuable monomer.

Introduction: The Imperative for Bio-Based Dicarboxylic Acids

The escalating demand for sustainable alternatives to petrochemicals has catalyzed extensive research into the valorization of biomass. Lignocellulosic biomass, a non-food-based renewable resource, is a rich source of carbohydrates that can be converted into a variety of platform chemicals. Among these, furan-based compounds have garnered considerable attention due to their structural similarity to aromatic compounds derived from petroleum.

This compound (THFDCA) stands out as a particularly promising bio-based monomer.[1] Unlike its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), the saturated tetrahydrofuran ring in THFDCA imparts greater flexibility and durability to polymers derived from it.[2] This makes THFDCA-based polymers well-suited for applications demanding high toughness and resilience, such as in automotive components and high-performance coatings.[2] Furthermore, THFDCA is a direct precursor to adipic acid, a high-volume commodity chemical used in the production of nylon-6,6.[3][4] The traditional synthesis of adipic acid relies on the energy-intensive and environmentally taxing oxidation of cyclohexane. A bio-based route through THFDCA presents a more sustainable and greener alternative.

This guide will provide a detailed technical overview of the two predominant strategies for synthesizing THFDCA from biomass, outlining the necessary precursors and the intricate catalytic systems that drive these transformations.

Synthetic Pathways from Biomass to THFDCA

The journey from raw biomass to THFDCA primarily involves two strategic routes, both originating from the key platform chemical 5-hydroxymethylfurfural (HMF), which is accessible from C6 sugars like fructose and glucose. The choice of pathway often depends on the desired intermediate and the available catalytic technologies.

Figure 1: High-level overview of the two primary synthetic routes for producing THFDCA from biomass.

Route 1: Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA)

This pathway first involves the oxidation of HMF to FDCA, a well-established process, followed by the selective hydrogenation of the furan ring to yield THFDCA. An alternative starting material for FDCA is mucic acid (galactaric acid), which can be obtained from the oxidation of galactose, a component of certain biomass sources like pectins.[5][6]

From Biomass-Derived Precursors to FDCA

The aerobic oxidation of HMF to FDCA can be efficiently achieved using a variety of heterogeneous catalysts, with platinum- and gold-based systems being particularly effective.[6][7] The reaction typically proceeds through intermediate species such as 2,5-diformylfuran (DFF) and 5-formyl-2-furancarboxylic acid (FFCA).[8]

Mucic acid, a C6 aldaric acid, can be dehydrated under acidic conditions to produce FDCA.[9][10] This method offers a direct route from certain biomass-derived sugars to FDCA without the isolation of HMF. The reaction is typically catalyzed by strong acids like p-toluenesulfonic acid (PTSA) at elevated temperatures.[9]

Catalytic Hydrogenation of FDCA to THFDCA

The selective hydrogenation of the furan ring in FDCA without reducing the carboxylic acid groups is the critical step in this route. Noble metal catalysts, particularly those based on ruthenium (Ru) and palladium (Pd), have demonstrated high efficacy for this transformation.[9][11]

The choice of catalyst is paramount for achieving high yields and selectivity. Ruthenium supported on metal oxides like alumina (Ru/Al₂O₃) is an efficient and economically viable option compared to palladium.[9][11] The interaction between the ruthenium nanoparticles and the support material influences the dispersion and size of the metal particles, which in turn dictates the catalytic activity.[9] The reaction is typically carried out in an aqueous medium under hydrogen pressure.

Reaction Mechanism Insight: The hydrogenation of the furan ring is believed to proceed via a stepwise addition of hydrogen atoms to the double bonds of the furan ring, mediated by the active sites on the ruthenium catalyst surface. The acidic or basic properties of the support can also play a role in the adsorption of the FDCA molecule and the subsequent surface reaction.

Experimental Protocol: Hydrogenation of FDCA with Ru/Al₂O₃

This protocol describes a typical batch hydrogenation of FDCA to THFDCA.

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

5% Ru/Al₂O₃ catalyst

-

Deionized water

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Filtration system (e.g., syringe filter with 0.45 µm membrane)

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC)

Figure 2: Schematic of a typical high-pressure batch reactor setup for catalytic hydrogenation.

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge 1.0 g of FDCA, 0.1 g of 5% Ru/Al₂O₃ catalyst, and 50 mL of deionized water.

-

Sealing and Purging: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to remove any residual air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to 3.0 MPa. Begin stirring and heat the reactor to the desired temperature (e.g., 80°C).

-

Reaction: Maintain the reaction conditions for a specified time (e.g., 4 hours). Monitor the pressure drop to track hydrogen consumption.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Recovery and Analysis: Open the reactor and filter the reaction mixture to separate the catalyst. The aqueous solution containing THFDCA can be analyzed by HPLC.

-

Purification (Optional): The product can be isolated by evaporation of the solvent and further purified by recrystallization if necessary.

Self-Validation:

-

HPLC Analysis: The conversion of FDCA and the yield of THFDCA can be quantified using HPLC with a suitable column (e.g., Aminex HPX-87H) and a UV detector.[12]

-

NMR Spectroscopy: The structure of the purified THFDCA can be confirmed by ¹H and ¹³C NMR spectroscopy.

Data Summary: FDCA to THFDCA Hydrogenation

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | FDCA Conversion (%) | THFDCA Yield (%) | Reference |

| Ru | Al₂O₃ | 80 | 3.1 | 4 | >99 | ~99 | [9][11] |

| Pd | SiO₂ | 140 | 4.9 | 2 | >99 | 88 | [12] |

Table 1: Comparison of catalytic systems for the hydrogenation of FDCA to THFDCA.

Route 2: Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM)

This alternative route involves the initial hydrogenation of HMF to THFDM, followed by the selective oxidation of the two primary alcohol groups to carboxylic acids.[10][13]

From HMF to THFDM

The hydrogenation of HMF to THFDM requires catalysts that can reduce both the aldehyde group and the furan ring. Palladium on alumina (Pd/Al₂O₃) is a commonly used catalyst for this transformation, achieving high yields of THFDM.[13] Homogeneous catalysts based on ruthenium have also been investigated.[14]

Catalytic Aerobic Oxidation of THFDM to THFDCA

The selective oxidation of the two hydroxyl groups in THFDM to carboxylic acids is a key step in this pathway. Gold nanoparticles supported on hydrotalcite (Au/HT) have emerged as highly effective catalysts for this aerobic oxidation in water.[10][13]

The choice of gold as the active metal is driven by its high selectivity for the oxidation of primary alcohols to carboxylic acids.[13] The hydrotalcite support plays a crucial role by providing a basic environment, which facilitates the reaction without the need for a homogeneous base, making the process more environmentally friendly.[13] The Mg/Al ratio in the hydrotalcite can be tuned to optimize the basicity and, consequently, the catalytic performance.[13]

Reaction Mechanism Insight: The aerobic oxidation of THFDM over Au/HT catalysts is thought to proceed through a step-wise oxidation of the alcohol groups.[12] First, one hydroxyl group is oxidized to an aldehyde, which is then rapidly oxidized to a carboxylic acid, forming the intermediate 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA).[12][13] Subsequently, the remaining alcohol group is oxidized to yield THFDCA.[12][13] The basic sites on the hydrotalcite support are believed to assist in the activation of the alcohol groups.

Experimental Protocol: Aerobic Oxidation of THFDM with Au/HT

This protocol outlines a typical procedure for the base-free aerobic oxidation of THFDM.

Materials:

-

Tetrahydrofuran-2,5-dimethanol (THFDM)

-

Au/Hydrotalcite (Au/HT) catalyst (e.g., 2 wt% Au)

-

Deionized water

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Air or oxygen source

-

Filtration system

-

Analytical equipment: HPLC

Catalyst Preparation (Au/HT via Deposition-Precipitation):

-

Hydrotalcite Synthesis: Prepare Mg-Al hydrotalcite with a specific Mg/Al molar ratio (e.g., 5) by co-precipitation of magnesium and aluminum nitrate salts with a solution of sodium carbonate and sodium hydroxide, maintaining a pH of 10.[15][16] Age the resulting gel, filter, wash thoroughly with water, and dry.[15]

-

Gold Deposition: Disperse the hydrotalcite support in an aqueous solution of HAuCl₄.[15] Adjust the pH to 10 with an ammonia solution to precipitate the gold hydroxide onto the support.[15]

-

Reduction and Calcination: Stir the suspension for several hours, followed by refluxing. Filter, wash, and dry the solid. Finally, calcine the material in air to obtain the Au/HT catalyst.[13]

Procedure:

-

Reactor Charging: Add 0.02 M THFDM aqueous solution (e.g., 30 mL) and the Au/HT catalyst to a high-pressure autoclave.

-

Pressurization: Seal the reactor and pressurize with air to 30 bar.

-

Reaction: Heat the reactor to the desired temperature (e.g., 110°C) with vigorous stirring (e.g., 600 rpm) for a specified duration (e.g., 7 hours).

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the pressure.

-

Product Analysis: Filter the reaction mixture to remove the catalyst. Analyze the filtrate by HPLC to determine the conversion of THFDM and the yield of THFDCA.

Data Summary: THFDM to THFDCA Oxidation

| Catalyst | Support | Temperature (°C) | Air Pressure (bar) | Time (h) | THFDM Conversion (%) | THFDCA Yield (%) | Reference |

| Au | Hydrotalcite (Mg/Al=1) | 110 | 30 | 7 | >89 | 91 | [13] |

| Au-Cu | Hydrotalcite | 90 | 30 | 5 | >72 | - | [13] |

Table 2: Performance of hydrotalcite-supported catalysts in the aerobic oxidation of THFDM.

Catalyst Performance and Reusability

For the industrial viability of these processes, the stability and reusability of the heterogeneous catalysts are critical.

-

FDCA Hydrogenation: Ru/Al₂O₃ catalysts have shown good stability and can be recycled multiple times with minimal loss of activity, making them promising for continuous processes.[9]

-

THFDM Oxidation: The deactivation of Au/HT catalysts can occur due to the sintering of gold nanoparticles and the adsorption of reaction products.[10][13] Further research into improving the stability of these catalysts is ongoing. Catalyst regeneration protocols, such as washing and drying, have been explored with varying degrees of success.[13]

Turnover Number (TON) and Turnover Frequency (TOF): These metrics are crucial for quantifying catalyst efficiency. TON represents the total number of moles of product formed per mole of active catalytic sites before deactivation, while TOF is the TON per unit of time.[3][4] Accurate determination of the number of active sites, often through chemisorption techniques, is necessary for calculating these values.[3]

Conclusion and Future Outlook

The synthesis of this compound from biomass represents a significant advancement in the pursuit of a sustainable chemical industry. Both the hydrogenation of FDCA and the oxidation of THFDM offer viable pathways to this valuable monomer, each with its own set of advantages and challenges.

The FDCA hydrogenation route benefits from the relatively well-established production of FDCA from various biomass sources. The development of robust and recyclable ruthenium-based catalysts has made this pathway highly efficient.

The THFDM oxidation route provides an elegant, base-free process in an aqueous medium, which is highly desirable from a green chemistry perspective. However, improving the long-term stability of the gold-based catalysts remains a key area for future research.

As the field progresses, the focus will likely be on the development of even more active, selective, and durable catalysts, as well as the optimization of integrated processes that minimize separation and purification steps. The transition from batch to continuous flow reactor systems will also be crucial for the large-scale, economically viable production of THFDCA. Ultimately, the successful commercialization of bio-based THFDCA will play a pivotal role in reducing our reliance on fossil fuels and paving the way for a new generation of sustainable polymers and materials.

References

-

Alonso, D. M., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering, 7(6), 6042-6052. [Link]

-

ResearchGate (2022). How do I calculate TON and TOF for a heterogeneous catalyst?[Link]

-

Schlögl, R., et al. (2018). Homogeneous catalysed hydrogenation of HMF. Green Chemistry, 20(15), 3386-3393. [Link]

-

Zhao, C., et al. (2019). One-Pot FDCA Diester Synthesis from Mucic Acid and Their Solvent-Free Regioselective Polytransesterification for Production of Glycerol-Based Furanic Polyesters. Molecules, 24(6), 1030. [Link]

-

Ebitani, K., et al. (2011). Hydrotalcite supported gold-nanoparticle-catalyzed highly efficient base-free aqueous oxidation of 5-hydroxymethylfurufural into 2,5-furandicarboxylic acid. Green Chemistry, 13(12), 3396-3399. [Link]

-

Chemistry For Everyone (2025). How To Calculate Turnover Frequency In Catalysis?[Link]

-

Pescarmona, P. P., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. University of Groningen Research Portal. [Link]

-

Gilkey, M. J., et al. (2017). Adipic Acid Production via Metal-Free Selective Hydrogenolysis of Biomass-Derived this compound. ACS Catalysis, 7(9), 5834-5843. [Link]

-

Baek, J., et al. (2025). Efficient hydrodeoxygenation of tetrahydrofuran 2,5-dicarboxylic acid to adipic acid over Pt-MOx catalysts: An experimental and computational study. Request PDF on ResearchGate. [Link]

-

Tran, V. T., et al. (2022). The conversion of FDCA into THFDCA over different kinds of Ru/metal... ResearchGate. [Link]

-

Fu, M., et al. (2023). Mechanistic insights into CoOx–Ag/CeO2 catalysts for the aerobic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. Catalysis Science & Technology, 13(15), 4503-4513. [Link]

-

ResearchGate (n.d.). Schematic of high pressure batch reactor used for production of hydrochar from HTC process.[Link]

-

Tamboli, A. H., et al. (2021). Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. RSC Advances, 11(35), 21476-21485. [Link]

-

H.E.L Group (n.d.). Catalytic (stirred and flow) Pressure Reactors. [Link]

-

Equilibar (n.d.). Hydrogenation Reactor Pressure Control. [Link]

-

PubChem (n.d.). This compound. [Link]

-

Electronic Supplementary Information (ESI) for... (n.d.). 1H NMR spectrum of purified 2,5-furandicarboxylic acid (FDCA) in DMSO-d6. [Link]

-

Wang, F., et al. (2015). Base-free Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Pt/C-O-Mg Catalyst. Scientific Reports, 5, 14792. [Link]

-

Shen, C., et al. (2025). Mechanistic Insights into the Aerobic Oxidation of 2,5-Bis(hydroxymethyl)furfural to 2,5-Furandicarboxylic Acid on Pd Catalysts. PubMed. [Link]

- U.S. Patent No. US20170144982A1 (2017).

-

Taguchi, Y., et al. (2008). One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. Chemistry Letters, 37(10), 1094-1095. [Link]

-

Ebitani, K., et al. (2013). Characterization, synthesis and catalysis of hydrotalcite-related materials for highly efficient materials transformations. Green Chemistry, 15(12), 3296-3310. [Link]

-

Moreno Marrodan, C., et al. (2012). In-situ generation of resin-supported Pd nanoparticles under mild catalytic conditions: a green route to highly efficient, reusable hydrogenation catalysts. Catalysis Science & Technology, 2(10), 2029-2032. [Link]

-

Tamboli, A. H., et al. (2021). Two-Step Synthesis of 2,5-Furandicarboxylic Acid Through Biomass-Derived 5-(Hydroxymethyl)furfural in a Green Isopropanol–Water Solvent System. ResearchGate. [Link]

-

PubMed (n.d.). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. [Link]

-

ResearchGate (2015). XRD and TPR Studies of Cu-Al Hydrotalcite Derived Highly Dispersed Mixed Metal Oxides. [Link]

-

Bhat, B. M. (2018). Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction. Oriental Journal of Chemistry, 34(3), 1541-1547. [Link]

-

ResearchGate (n.d.). Reusability and stability of catalyst. [Link]

-

ResearchGate (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan...[Link]

-

MDPI (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

-

DiVA portal (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]

-

VNU-VJET (n.d.). Study on preparation of hydrotalcite based catalyst containing Mg-Al-Co compositions.[Link]

Sources

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. helgroup.com [helgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Tetrahydrofuran-2,5-dicarboxylic Acid

For researchers, chemists, and professionals in drug development, a comprehensive understanding of a molecule's structure and purity is paramount. Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a bio-based platform chemical with significant potential in the polymer and pharmaceutical industries, exists as two key diastereomers: cis-THFDCA and trans-THFDCA. The distinct spatial arrangement of the carboxylic acid groups in these isomers leads to different physical and chemical properties, making their accurate characterization essential. This technical guide provides an in-depth analysis of the spectroscopic data of THFDCA, offering a framework for its identification, differentiation, and quantification.

Introduction to this compound and its Stereoisomers

This compound is a saturated heterocyclic compound typically synthesized from the hydrogenation of 2,5-furandicarboxylic acid (FDCA), which in turn can be derived from renewable biomass sources like 5-(hydroxymethyl)furfural (HMF). Its structure, comprising a five-membered tetrahydrofuran ring with carboxylic acid functional groups at the 2 and 5 positions, allows for the existence of two diastereomers: cis, where the carboxylic acid groups are on the same side of the ring, and trans, where they are on opposite sides.

The stereochemistry of THFDCA significantly influences its application, particularly in polymerization, where the geometry of the monomer dictates the resulting polymer's properties. Therefore, robust analytical methods are required to distinguish and quantify these isomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose.

Caption: A generalized workflow for the NMR spectroscopic analysis of THFDCA isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For THFDCA, IR spectroscopy can confirm the presence of the key carboxylic acid and ether functionalities.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Spectra are usually recorded in the mid-infrared range (4000-400 cm-1).

Interpretation of the IR Spectrum

The IR spectrum of THFDCA is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid groups, and the C-O-C stretching of the tetrahydrofuran ring.

Table 3: Characteristic IR Absorption Bands for THFDCA

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| C-O stretch | 1210-1320 | |

| Alkane | C-H stretch | 2850-3000 |

| Ether | C-O-C stretch | 1070-1150 |

While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm-1) may exist due to differences in their overall molecular symmetry and vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like THFDCA, which will likely produce the deprotonated molecule [M-H]- in negative ion mode or the protonated molecule [M+H]+ in positive ion mode.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of THFDCA (160.12 g/mol ). The high-resolution mass spectrum will confirm the elemental composition (C6H8O5). The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), can provide structural information.

Expected Fragmentation Pathways:

-

Decarboxylation: Loss of CO2 (44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Loss of Water: Dehydration (loss of H2O, 18 Da) may also be observed.

-

Ring Cleavage: Fragmentation of the tetrahydrofuran ring can lead to a series of smaller charged fragments.

The fragmentation patterns of the cis and trans isomers may show differences in the relative abundances of certain fragment ions, reflecting the different stabilities of the precursor ions and their fragmentation pathways.

Caption: Integration of multiple spectroscopic techniques for comprehensive characterization of THFDCA.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach for a complete and unambiguous characterization. While 1H and 13C NMR spectroscopy are the most powerful tools for differentiating and quantifying the cis and trans isomers, IR spectroscopy and mass spectrometry provide essential confirmatory data regarding functional groups and molecular weight. By carefully applying these techniques and interpreting the resulting data, researchers and drug development professionals can ensure the quality and isomeric purity of their THFDCA, paving the way for its successful application in various fields.

References

-

Yuan, Q., Hiemstra, K., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering, 7(5), 4647-4656. [Link]

cis-Tetrahydrofuran-2,5-dicarboxylic acid structure and stereochemistry.

An In-depth Technical Guide to the Structure and Stereochemistry of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Introduction

cis-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a saturated heterocyclic compound of significant interest in the fields of polymer chemistry and sustainable materials science. As the hydrogenated derivative of 2,5-furandicarboxylic acid (FDCA), a prominent bio-based platform chemical, THFDCA serves as a crucial monomer for producing a new generation of bio-derived polymers such as polyesters, polyamides, and polyurethanes.[1][2] Its rigid, non-planar structure imparts unique thermal and mechanical properties to these materials. Furthermore, THFDCA is a valuable precursor for the synthesis of other industrially important chemicals, including adipic acid, which is a key component in the production of nylon.[1] This guide provides a detailed examination of the molecular structure and, most critically, the stereochemical nuances of the cis-isomer of tetrahydrofuran-2,5-dicarboxylic acid.

Molecular Structure and Identification

The fundamental structure of THFDCA consists of a five-membered saturated ether ring (a tetrahydrofuran core) substituted with two carboxylic acid groups at the C2 and C5 positions.

-

IUPAC Name: cis-oxolane-2,5-dicarboxylic acid[4]

-

Synonyms: 2,5-Anhydro-3,4-dideoxy-erythro-hexaric acid, cis-2,5-Biscarboxytetrahydrofuran[3]

-

CAS Number: 2240-81-5[6]

The molecule's properties and reactivity are dictated by the interplay between the flexible ether ring and the two polar carboxylic acid functional groups.

Core Focus: Stereochemistry of the cis-Isomer

The stereochemistry of this compound is its most defining feature. The carbon atoms at positions 2 and 5 are both chiral centers, as they are each attached to four different groups (H, COOH, O, and the rest of the carbon chain). This gives rise to the possibility of stereoisomerism.

The cis Configuration and its Implication: A Meso Compound

The prefix "cis" denotes that the two carboxylic acid substituents are located on the same face of the tetrahydrofuran ring.[7] This specific spatial arrangement has a profound consequence: cis-tetrahydrofuran-2,5-dicarboxylic acid is a meso compound.

A meso compound is a molecule that contains multiple stereocenters but is achiral overall due to the presence of an internal plane of symmetry.[8] In the case of the cis-isomer, a plane of symmetry can be drawn through the oxygen atom and the midpoint of the C3-C4 bond. This plane effectively divides the molecule into two identical, mirror-image halves.

Key characteristics of a meso compound, all of which apply to cis-THFDCA, include:

-

Two or more stereocenters are present (C2 and C5).

-

An internal plane of symmetry exists.

-

The stereochemistry of the chiral centers cancels out; if one center is assigned an (R) configuration, the other will be (S).

-

The molecule is superimposable on its mirror image and is, therefore, optically inactive (it does not rotate plane-polarized light).[8]

This is in stark contrast to the trans-isomer, where the carboxylic acid groups are on opposite faces of the ring. The trans-isomer lacks an internal plane of symmetry and thus exists as a pair of non-superimposable mirror images, or enantiomers, which are optically active. The meso nature of the cis-isomer is a critical consideration in its synthesis, purification, and application, as it results in a single, achiral product.

Synthetic Methodologies

The production of THFDCA is primarily achieved through two bio-based routes: the catalytic hydrogenation of FDCA or the selective oxidation of tetrahydrofuran-2,5-dimethanol (THFDM).[1] The latter provides an excellent example of a sustainable catalytic process.

Experimental Protocol: Selective Aerobic Oxidation of THFDM to THFDCA

This protocol is based on the work demonstrating a sustainable route using a heterogeneous gold catalyst.[9] The choice of a gold-based catalyst is driven by its high activity and selectivity for the oxidation of primary alcohols to carboxylic acids in an aqueous medium, using air as a green oxidant. This avoids the need for harsh, stoichiometric oxidants or organic solvents.

1. Catalyst Preparation (Hydrotalcite-Supported Gold Nanoparticles)

-

Hydrotalcite (HT) is suspended in water.

-

An aqueous solution of HAuCl₄ is added to the suspension.

-

The mixture is heated to 80°C for 6 hours with vigorous stirring, then stirred overnight at room temperature.

-

The resulting solid is filtered, washed extensively with water, and dried overnight at 85°C.

-

The dried powder is ground and calcined under air at 200°C for 5 hours to yield the final Au/HT catalyst.[9]

2. Reaction Procedure

-

A high-pressure reactor is charged with a 0.02 M aqueous solution of tetrahydrofuran-2,5-dimethanol (THFDM).

-

The prepared Au/HT catalyst is added (e.g., a THFDM/Au molar ratio of 40:1).[9]

-

The reactor is sealed, pressurized with air to 30 bar, and heated to 110°C.

-

The reaction mixture is stirred vigorously (e.g., 600 rpm) for 7 hours.

-

After the reaction, the reactor is cooled to room temperature and depressurized.

3. Product Isolation and Purification

-

The catalyst is removed from the reaction mixture by filtration.

-

The resulting aqueous solution containing THFDCA can be used directly or the product can be isolated by solvent evaporation and subsequent purification techniques like recrystallization.

The process is self-validating as the reaction progress and product purity can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR spectroscopy.[9]

Caption: Workflow for the synthesis of cis-THFDCA via catalytic oxidation.

Physicochemical Properties and Data

Quantitative data for cis-tetrahydrofuran-2,5-dicarboxylic acid is summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2240-81-5 | [6] |

| Molecular Formula | C₆H₈O₅ | [3][4][] |

| Molecular Weight | 160.12 g/mol | [3][4][] |

| Appearance | White Solid | |

| Boiling Point | 425.5°C at 760 mmHg | [] |

| Density | 1.535 g/cm³ | [] |

| Purity (Typical) | >97% | [10] |

Applications in Research and Drug Development

The unique structural and stereochemical properties of cis-THFDCA make it a highly valuable building block for materials and pharmaceutical research.

-

Bio-based Polymers: As a saturated, bicyclic diacid, THFDCA is an excellent substitute for petroleum-derived monomers like terephthalic acid. Its incorporation into polyesters (analogous to PET) and polyamides creates polymers with enhanced rigidity, higher glass transition temperatures, and improved gas barrier properties, making them suitable for advanced packaging and engineering applications.[1]

-

Chemical Intermediate: THFDCA serves as a direct precursor for the synthesis of adipic acid, a high-volume chemical used in the production of Nylon 6,6. This bio-based route offers a sustainable alternative to the conventional fossil fuel-based process.[1] It is also used to produce adipate esters, which function as biodegradable plasticizers.[1]

-

Scaffold in Drug Design: In drug development, rigid cyclic structures are often sought to control the conformation of a molecule, thereby enhancing its binding affinity and selectivity for a biological target. The well-defined cis-stereochemistry of THFDCA provides a predictable and rigid scaffold upon which more complex pharmacologically active molecules can be constructed.

Conclusion

cis-Tetrahydrofuran-2,5-dicarboxylic acid is more than just a saturated derivative of FDCA; it is a stereochemically distinct molecule with significant potential. Its defining characteristic is its nature as a meso compound, which renders it achiral despite the presence of two stereocenters. This feature, combined with its bio-based origin and rigid structure, makes it a highly attractive monomer for the development of sustainable high-performance polymers and a versatile platform for the synthesis of valuable chemicals. For researchers and professionals in materials science and drug development, a thorough understanding of its structure and stereochemistry is essential for harnessing its full potential.

References

- A.M. et al. (2015). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering.

- Biosynth. (n.d.). This compound | 6338-43-8 | FT28127. Biosynth.

- ChemicalBook. (2023). This compound | 2240-81-5. ChemicalBook.

- PubChem. (n.d.). This compound.

- Sugar Energy. (n.d.). 2, 5- Tetrahydrofuran dicarboxylic acid (THFDCA) Wholesale. Zhejiang Sugar Energy Technology Co., Ltd..

- BLD Pharm. (n.d.). 2240-81-5|cis-Tetrahydrofuran-2,5-dicarboxylic acid. BLD Pharm.

- BOC Sciences. (n.d.). CAS 6338-43-8 this compound. BOC Sciences.

- Rychnovsky, S. D., & Bartlett, P. A. (1981). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Journal of the American Chemical Society.

- Fisher Scientific. (n.d.). CIS-TETRAHYDROFURAN-2,5-DICARBOXYLIC ACID, 97%. Fisher Scientific.

- Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Wikipedia.

- Sigma-Aldrich. (n.d.). cis-Tetrahydro-furan-3,4-dicarboxylic acid | 149429-49-2. Sigma-Aldrich.

- LibreTexts. (2022). 5.8: Meso Compounds. Chemistry LibreTexts.

Sources

- 1. sugar-energy.com [sugar-energy.com]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 6338-43-8 | FT28127 [biosynth.com]

- 4. This compound | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2240-81-5|cis-Tetrahydrofuran-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 7. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. calpaclab.com [calpaclab.com]

Biological activities of Tetrahydrofuran-2,5-dicarboxylic acid and its derivatives.

An In-depth Technical Guide to the Biological Activities of Tetrahydrofuran-2,5-dicarboxylic Acid and Its Derivatives

Introduction to this compound (THFDCA)

This compound (THFDCA) is a bio-based platform chemical that has garnered significant attention for its potential applications in the synthesis of sustainable polymers and as a precursor to valuable industrial chemicals.[1] Structurally, it is a saturated heterocyclic dicarboxylic acid with the molecular formula C₆H₈O₅.[2][3] The tetrahydrofuran ring provides a stable, non-aromatic core, and the two carboxylic acid groups offer versatile points for chemical modification, particularly for polymerization reactions.

Physicochemical Properties

The properties of THFDCA make it a suitable monomer for various polymerization processes.

| Property | Value |

| Molecular Formula | C₆H₈O₅ |

| Molecular Weight | 160.12 g/mol [3] |

| Melting Point | 106-109 °C[1] |

| Boiling Point | 425.5 °C[1] |

| Relative Density | 1.535 g/mL[1] |

Synthesis from Biomass

A key advantage of THFDCA is its potential to be synthesized from renewable biomass resources, positioning it as a sustainable alternative to petroleum-derived chemicals. The primary route for its synthesis involves the conversion of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars.[4][5]

The synthesis of THFDCA from HMF is a two-step process:

-

Hydrogenation of HMF: The furan ring and the aldehyde group of HMF are reduced to form tetrahydrofuran-2,5-dimethanol (THFDM). This step is typically carried out using a catalyst such as Palladium on alumina (Pd/Al₂O₃).[4]

-

Oxidation of THFDM: The two hydroxyl groups of THFDM are then oxidized to carboxylic acids to yield THFDCA. This oxidation can be achieved using various catalytic systems, including gold nanoparticle catalysts supported on hydrotalcite.[4]

Synthesis of THFDCA from HMF.

Role as a Bio-based Platform Chemical

The primary application of THFDCA is as a monomer for the production of bio-based polyesters, polyamides, and polyurethanes.[1][6] These polymers have potential applications in packaging, textiles, and engineering plastics. Notably, polyesters derived from THFDCA are being explored as alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[7][8][9]

Biological Activities of Tetrahydrofuran and Furan Derivatives

While THFDCA itself is primarily valued as a chemical building block, its structural relatives, particularly furan and dihydrofuran derivatives, have shown a range of interesting biological activities. This section will explore the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives.

Anticancer Activity

Several studies have reported the synthesis of novel 2,5-dihydrofuran derivatives and their evaluation as potential anticancer agents.[10][11] These compounds have been shown to exert cytotoxic effects against various human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference(s) |

| Novel 2,5-dihydrofuran derivatives | HeLa, SW480, A-549, QGY-7701 | Varies by compound; some in the low micromolar range. | [10] |

| Ciminalum-4-thiazolidinone hybrids | Leukemia, Colon, CNS, Ovarian | Submicromolar to low micromolar range. | [12] |

| Furan- and Furopyrimidine-based derivatives | A549, HT-29, HepG2, MCF-7 | 6.66 µM to 8.51 µM for the most potent compounds. | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of chemical compounds.[14][15]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

IDO1 Inhibition Pathway.

Experimental Protocol: IDO1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of compounds on IDO1 activity by measuring the production of kynurenine. [16][17][18][19] Principle: IDO1 expression is induced in a suitable cell line (e.g., SK-OV-3 or HeLa) using interferon-gamma (IFN-γ). The cells are then treated with the test compounds, and the amount of kynurenine produced from tryptophan in the culture medium is quantified. A reduction in kynurenine levels indicates inhibition of IDO1 activity. [19] Step-by-Step Methodology:

-

Cell Culture and IDO1 Induction:

-

Seed cells (e.g., SK-OV-3) in a 96-well plate and allow them to adhere overnight. [16] * Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours. [19]2. Compound Treatment:

-

Prepare serial dilutions of the test compounds.

-

Remove the induction medium and add fresh medium containing the test compounds. Include a vehicle control and a positive control (a known IDO1 inhibitor).

-

Incubate for a specified duration (e.g., 24-48 hours). [16]3. Sample Preparation:

-

Collect the cell culture supernatant.

-

Add trichloroacetic acid (TCA) to a final concentration of 10% (w/v) to precipitate proteins. [16] * Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. [17] * Centrifuge to pellet the precipitated protein and collect the clear supernatant. [16]4. Kynurenine Quantification:

-

Kynurenine can be quantified using several methods, including HPLC or a colorimetric assay using p-dimethylaminobenzaldehyde (p-DMAB), which reacts with kynurenine to form a yellow product that can be measured at 480 nm. [17]5. Data Analysis:

-

Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting a dose-response curve. [16]

-

Synthesis of Biologically Active Dihydrofuran Derivatives

The synthesis of biologically active dihydrofuran derivatives often involves cycloaddition reactions. A common approach is the metal-catalyzed [3+2] cycloaddition. [10]

Representative Synthesis Protocol for 2,5-Dihydrofuran Derivatives

This protocol is a general representation based on published methods for the synthesis of dihydrofurans. [20][21][22] Materials:

-

Appropriate starting materials (e.g., an alkene and a compound that can form a three-atom component for the cycloaddition).

-

A suitable metal catalyst (e.g., a palladium or copper catalyst).

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried reaction flask under an inert atmosphere, add the alkene and the solvent.

-

-

Addition of Reagents:

-

Add the second reactant and the metal catalyst to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at the appropriate temperature (which can range from room temperature to elevated temperatures) for the required time (monitored by techniques like TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dihydrofuran derivative.

-

-

Characterization:

-

Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Conclusion and Future Perspectives

This compound is a promising bio-based platform chemical with significant potential for the synthesis of sustainable polymers. While THFDCA itself has not been extensively studied for its biological activities, its structural analogs, particularly furan and dihydrofuran derivatives, have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

The furan and dihydrofuran scaffolds represent versatile templates for the design and synthesis of novel therapeutic agents. The anticancer and antimicrobial activities of these derivatives warrant further investigation and optimization to identify lead compounds with improved potency and selectivity. The success in developing furan-based IDO1 inhibitors highlights the potential of this chemical class in the field of cancer immunotherapy.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and dihydrofuran cores to understand the structural requirements for specific biological activities and to optimize potency and drug-like properties.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Evaluation: Testing the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Biological Targets: Screening libraries of furan and dihydrofuran derivatives against a broader range of biological targets to uncover new therapeutic opportunities.

The continued exploration of the chemical space around the tetrahydrofuran and furan cores holds great promise for the discovery of new and effective therapeutic agents for a variety of diseases.

References

-

Yuan, Q., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

NIH. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. [Link]

-

(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Scientific Reports. [Link]

-

Zhang, Y., et al. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. MDPI. [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

NIH. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. National Institutes of Health. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. (n.d.). ResearchGate. [Link]

-

Sugar Energy. (n.d.). 2, 5- Tetrahydrofuran dicarboxylic acid (THFDCA) Wholesale. Sugar Energy. [Link]

-

MDPI. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). MDPI. [Link]

-

NIH. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. National Institutes of Health. [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). Production of bio-based 2,5-furan dicarboxylate polyesters: Recent progress and critical aspects in their synthesis and thermal properties. ResearchGate. [Link]

-

RSC Publishing. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. RSC Publishing. [Link]

-

PubMed. (2021). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

-

NIH. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. National Institutes of Health. [Link]

-

The Royal Society of Chemistry. (n.d.). The dihydrofuran template approach to furofuran synthesis. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). 2,5-Dihydrofuran synthesis. Organic Chemistry Portal. [Link]

-

NIH. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. National Institutes of Health. [Link]

-

ACS Omega. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

-

MDPI. (n.d.). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. MDPI. [Link]

-

NIH. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. National Institutes of Health. [Link]

-

NIH. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Pathway for the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furan dicarboxylic acid (FDCA). ResearchGate. [Link]

Sources

- 1. sugar-energy.com [sugar-energy.com]

- 2. This compound | 6338-43-8 | Benchchem [benchchem.com]

- 3. This compound | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 6338-43-8 | FT28127 [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. specialchem.com [specialchem.com]

- 10. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

- 16. benchchem.com [benchchem.com]

- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 22. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to the Reaction Mechanism of Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA) Synthesis

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a bio-based, saturated heterocyclic dicarboxylic acid emerging as a pivotal monomer for the synthesis of advanced polymers such as polyesters, polyamides, and polyurethanes.[1] Its saturated ring structure imparts increased flexibility and durability to polymers compared to its aromatic analogue, 2,5-furandicarboxylic acid (FDCA).[1] This technical guide provides an in-depth exploration of the primary synthesis routes to THFDCA, starting from the versatile biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). We will dissect two major mechanistic pathways: (A) the sequential oxidation of HMF to FDCA followed by catalytic hydrogenation, and (B) the hydrogenation of HMF to an intermediate alcohol, tetrahydrofuran-2,5-dimethanol (THFDM), followed by oxidation. This document synthesizes current research to explain the causality behind catalyst selection, reaction conditions, and pathway intermediates, offering a comprehensive resource for researchers and professionals in drug development and polymer science.

Introduction: The Significance of THFDCA

The global shift towards a circular economy has catalyzed intensive research into renewable alternatives to petroleum-derived chemicals. Biomass-derived platform molecules are at the forefront of this transition, and THFDCA stands out as a promising candidate. It serves as a direct precursor to valuable chemicals like adipic acid, a key component in nylon production, and as a monomer for creating novel bio-based polymers with enhanced thermal and mechanical properties.[1][2] The primary methods for its production involve the catalytic transformation of HMF, a compound readily accessible from the dehydration of C6 sugars.[3] Understanding the intricate reaction mechanisms governing its synthesis is paramount for optimizing production efficiency, catalyst design, and process scalability.

There are two principal strategies for synthesizing THFDCA from HMF, each with distinct intermediates, catalysts, and mechanistic considerations:

-

Route A: HMF → 2,5-Furandicarboxylic Acid (FDCA) → THFDCA

-

Route B: HMF → Tetrahydrofuran-2,5-dimethanol (THFDM) → THFDCA

This guide will meticulously detail the reaction pathways, catalytic systems, and underlying chemical principles for both routes.

Route A: The Sequential Oxidation-Hydrogenation Pathway

This established two-step route leverages the well-studied chemistry of FDCA, a significant bio-monomer in its own right, often referred to as a "sleeping giant" of the renewable chemical industry.

Step 1: Catalytic Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

The conversion of HMF to FDCA is a complex cascade reaction involving the sequential oxidation of both the hydroxymethyl and formyl functional groups.[4] The reaction proceeds through several key intermediates, and the dominant pathway is heavily influenced by the reaction conditions and catalyst choice.[3][5][6]

Mechanism and Intermediates:

The oxidation process involves two competing initial steps, leading to two primary mechanistic pathways that ultimately converge to produce FDCA.[3][4][7]

-

HMFCA Pathway: The aldehyde group of HMF is oxidized first to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) . This pathway is generally favored in alkaline solutions, where hydroxide ions facilitate the attack on the carbonyl carbon.[6][8]

-

DFF Pathway: The primary alcohol group of HMF is oxidized first to an aldehyde, yielding 2,5-diformylfuran (DFF) .[3][4]

Both HMFCA and DFF are subsequently oxidized to 5-formyl-2-furancarboxylic acid (FFCA) , which is the final intermediate before the formation of FDCA.[5][6] The oxidation of FFCA to FDCA is often considered the rate-limiting step in the overall process.[9]

Caption: Reaction pathways for the catalytic oxidation of HMF to FDCA.

Catalytic Systems:

A variety of catalytic systems have been developed for this transformation, ranging from noble metals to metal-free approaches.

-

Noble Metal Catalysts: Supported platinum (Pt), palladium (Pd), and gold (Au) catalysts are highly effective, demonstrating good activity under relatively mild conditions.[5][8] The choice of support material is critical. For instance, basic supports like hydrotalcite (HT) can significantly enhance catalytic performance. The OH⁻ groups on the hydrotalcite surface are believed to attack the carbonyl group in HMF, facilitating dehydrogenation to form the carboxyl group.[8][10]

-

Noble Metal-Free Catalysts: To reduce costs, significant research has focused on catalysts based on earth-abundant metals. Mixed oxides, such as those containing copper-manganese (Cu-Mn) or cobalt-iron (Co-Fe), have shown promise as effective catalysts for all steps of the reaction cascade.[4]

-

Homogeneous Catalysis: The TEMPO/NaClO/KBr system in a single aqueous phase provides an efficient metal-free route. TEMPO acts as the primary catalyst, achieving quantitative conversion of HMF and 100% yield of FDCA under optimal conditions.[9]

Step 2: Catalytic Hydrogenation of FDCA to THFDCA

The second step in this route involves the saturation of the furan ring of FDCA to yield THFDCA. This step is challenging due to the need for high selectivity to prevent unwanted side reactions, such as over-hydrogenation or ring-opening.[11]

Mechanism and Catalysis:

The hydrogenation of the furan ring is a catalytic process that proceeds via the sequential addition of hydrogen atoms to the carbon atoms of the ring.[12] Density functional theory (DFT) studies on Pd(111) surfaces suggest that the reaction proceeds through dihydrofuran (DHF) as an intermediate before forming the fully saturated tetrahydrofuran (THF) ring.[12][13]

-

Catalysts: Palladium and Ruthenium-based catalysts are commonly employed for this transformation. A Pd/SiO₂ catalyst has been used, though often in corrosive acetic acid.[11] More recent work has focused on catalysts like Ru/Al₂O₃, which can efficiently hydrogenate FDCA in water under H₂ pressure.[14][15]

-

Reaction Conditions: The reaction is typically carried out in a solvent such as water or acetic acid at elevated temperatures (e.g., 30-80°C) and hydrogen pressures (e.g., 3.1 MPa).[11][14] The choice of solvent can significantly impact catalyst performance and product separation.

Caption: Catalytic hydrogenation pathway from FDCA to THFDCA.

Route B: The Hydrogenation-Oxidation Pathway

A newer, alternative strategy involves first reducing HMF completely to tetrahydrofuran-2,5-dimethanol (THFDM) and then oxidizing THFDM to THFDCA. This route has been presented as a more sustainable option, potentially offering a better environmental factor (E-factor) by avoiding challenging selective hydrogenations and corrosive solvents.[11][16][17]

Step 1: Catalytic Hydrogenation of HMF to THFDM

This initial step involves the complete saturation of the furan ring and the reduction of both the aldehyde and hydroxymethyl groups of HMF. This is a less selective but high-yielding transformation. Using catalysts like Pd/Al₂O₃ in ethanol, THFDM can be obtained in nearly quantitative yields (>99%) at a significant scale.[11][16]

Step 2: Selective Aerobic Oxidation of THFDM to THFDCA

The subsequent oxidation of the two primary alcohol groups of THFDM to carboxylic acids yields the final THFDCA product.

Mechanism and Catalysis:

This aerobic oxidation is performed in water using supported gold nanoparticle catalysts.[11][16] The reaction proceeds through a mono-acid intermediate, 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA) , before full oxidation to THFDCA.[11][16]

-

Catalysts: Hydrotalcite (HT)-supported gold (Au/HT) and bimetallic gold-copper (Au-Cu/HT) catalysts have proven highly effective.[11][16] The basicity of the HT support and the gold nanoparticle size are critical factors influencing catalyst performance.[16] Bimetallic Au-Cu catalysts have demonstrated enhanced activity, allowing for lower reaction temperatures.[11]

-

Reaction Conditions: A key advantage of this route is the use of water as a green solvent. The reaction is typically conducted at elevated temperatures (e.g., 110°C) under pressurized air (e.g., 30 bar) without the need for a homogeneous base.[11][16][17] Excellent yields of THFDCA (up to 91%) have been achieved with this method.[11][16]

Caption: Sustainable synthesis pathway for THFDCA via a THFDM intermediate.

Data Presentation & Experimental Protocols

Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the key steps in THFDCA synthesis.

| Synthesis Step | Starting Material | Catalyst System | Conditions | Conversion (%) | Product Yield (%) | Reference |

| HMF → FDCA | HMF | Pt/C | 90°C, 1 bar O₂, aq. NaOH | ~100% | 86.4% | [5] |

| HMF → FDCA | HMF | Au/HT | 110°C, 30 bar air, water | >89% | 91% (THFDCA via THFDM) | [11] |

| HMF → FDCA | HMF | Pd/HT | Ambient pressure, water | >99.9% | >99.9% | [10] |

| HMF → FDCA | HMF | TEMPO/NaClO/KBr | RT, water | 100% | 100% | [9] |

| FDCA → THFDCA | FDCA | Pd/SiO₂ | Acetic Acid | - | 88% | [11] |

| FDCA → THFDCA | FDCA | Ru/Al₂O₃ | 80°C, 3.1 MPa H₂, water | High | High | [14][15] |

| THFDM → THFDCA | THFDM | Au/HT-3 | 110°C, 30 bar air, water | >89% | 91% | [11] |

Experimental Protocols

The protocols described below are representative methodologies derived from the literature and serve as a self-validating system for achieving the described transformations.

Protocol 1: Aerobic Oxidation of THFDM to THFDCA using Au/HT Catalyst[11]

-

Catalyst Preparation (Deposition-Precipitation):

-

Prepare a gold solution by dissolving HAuCl₄·3H₂O in deionized water.

-

Add a hydrotalcite (HT) support to the gold solution under vigorous stirring.

-

Adjust the pH to the desired value (e.g., 7-8) by adding an aqueous NaOH solution dropwise to precipitate Au(OH)₃ onto the support.

-

Age the suspension for 1 hour at room temperature, then filter and wash thoroughly with deionized water until chloride-free.

-

Dry the catalyst overnight at 85°C and subsequently calcine under an air flow at 200°C for 5 hours.

-

-

Catalytic Reaction:

-

Charge a high-pressure batch reactor with the prepared Au/HT catalyst (e.g., ~0.17 g) and a 0.02 M aqueous solution of tetrahydrofuran-2,5-dimethanol (THFDM) (30 mL).

-

Seal the reactor, purge with air, and then pressurize to 30 bar with air.

-

Heat the reactor to 110°C while stirring at 600 rpm.

-

Maintain the reaction for 7 hours.

-

After the reaction, cool the reactor to room temperature, depressurize, and collect the reaction mixture.